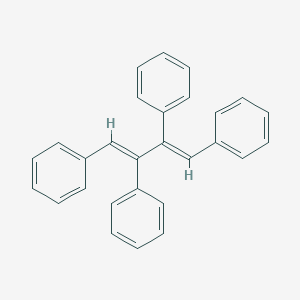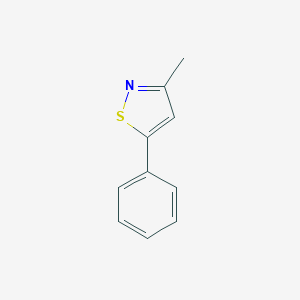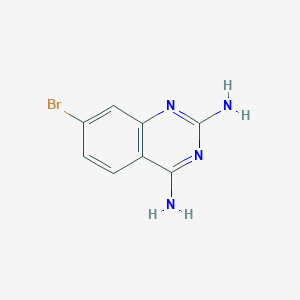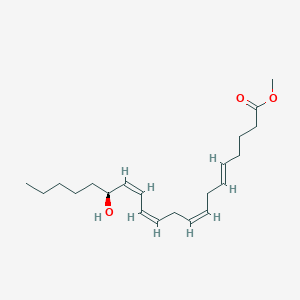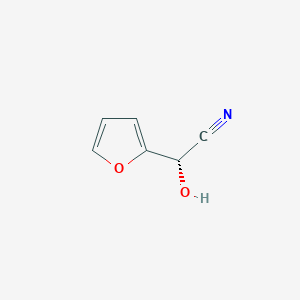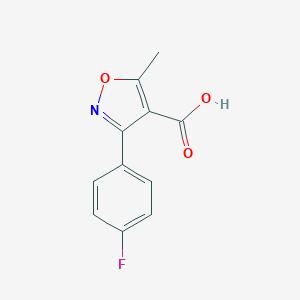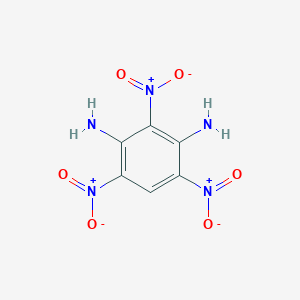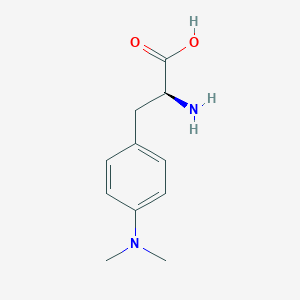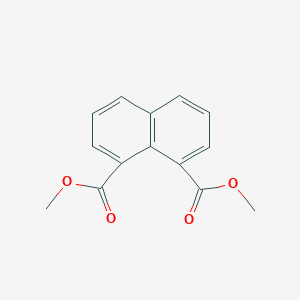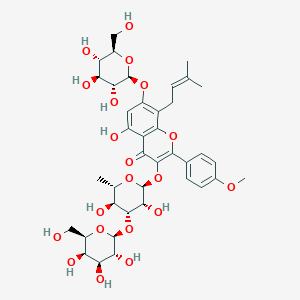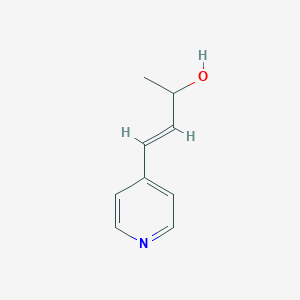
(E)-4-pyridin-4-ylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-pyridin-4-ylbut-3-en-2-ol, also known as PBE, is a chemical compound with potential applications in scientific research. It is a derivative of pyridine and has a unique structure that can be synthesized using various methods. In
Mechanism Of Action
The mechanism of action of (E)-4-pyridin-4-ylbut-3-en-2-ol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and bacterial growth. (E)-4-pyridin-4-ylbut-3-en-2-ol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (E)-4-pyridin-4-ylbut-3-en-2-ol has also been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
(E)-4-pyridin-4-ylbut-3-en-2-ol has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of enzyme activity. (E)-4-pyridin-4-ylbut-3-en-2-ol has also been found to have antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
(E)-4-pyridin-4-ylbut-3-en-2-ol has several advantages for lab experiments, including its ease of synthesis, stability, and potential for use as a ligand in the synthesis of metal complexes. However, (E)-4-pyridin-4-ylbut-3-en-2-ol also has some limitations, including its low solubility in water and limited availability.
Future Directions
There are several future directions for the study of (E)-4-pyridin-4-ylbut-3-en-2-ol, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in cancer and bacterial infections, and the investigation of its potential as a ligand in the synthesis of metal complexes. Moreover, the elucidation of the mechanism of action of (E)-4-pyridin-4-ylbut-3-en-2-ol and its biochemical and physiological effects could lead to the development of more effective treatments for various diseases.
Synthesis Methods
(E)-4-pyridin-4-ylbut-3-en-2-ol can be synthesized using different methods, including the Grignard reaction, Suzuki coupling reaction, and Stille coupling reaction. The Grignard reaction involves the reaction of pyridine-4-carbaldehyde with magnesium in the presence of an ether solvent to produce a Grignard reagent. The Grignard reagent is then reacted with 3-buten-2-one to form (E)-4-pyridin-4-ylbut-3-en-2-ol. The Suzuki coupling reaction and Stille coupling reaction involve the reaction of pyridine-4-boronic acid or pyridine-4-stannane with 3-buten-2-one in the presence of a palladium catalyst to produce (E)-4-pyridin-4-ylbut-3-en-2-ol.
Scientific Research Applications
(E)-4-pyridin-4-ylbut-3-en-2-ol has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells. (E)-4-pyridin-4-ylbut-3-en-2-ol has also been found to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. Moreover, (E)-4-pyridin-4-ylbut-3-en-2-ol has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
properties
IUPAC Name |
(E)-4-pyridin-4-ylbut-3-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)2-3-9-4-6-10-7-5-9/h2-8,11H,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMRDMEAMXLMC-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=NC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=NC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-pyridin-4-ylbut-3-en-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

